7-Fluoro-5-methoxyindolin-2-one
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Overview
Description
7-Fluoro-5-methoxyindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methoxy group at the 5th position in the indolin-2-one structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxyindolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to reduction and cyclization reactions using iron powder or palladium/carbon to obtain the target compound .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of easily obtainable raw materials, mild reaction conditions, and efficient purification techniques are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methoxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methoxy groups, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation can be used to modify the indolin-2-one structure.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
7-Fluoro-5-methoxyindolin-2-one has several scientific research applications due to its unique chemical properties:
Medicinal Chemistry: It is studied for its potential as an acetylcholine esterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.
Cancer Research: Some indolin-2-one derivatives have shown cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development.
Biological Studies: The compound’s ability to interact with biological targets makes it valuable for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindolin-2-one: Similar in structure but lacks the methoxy group at the 5th position.
6-Fluoro-3-methylindolin-2-one: Contains a methyl group at the 3rd position instead of a methoxy group.
5,6-Dichloro-3-methylindolin-2-one: Contains chlorine atoms at the 5th and 6th positions and a methyl group at the 3rd position.
Uniqueness
The presence of both the fluorine atom at the 7th position and the methoxy group at the 5th position makes 7-Fluoro-5-methoxyindolin-2-one unique. These substituents can significantly influence the compound’s reactivity, selectivity, and biological activity, distinguishing it from other indolin-2-one derivatives.
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO2/c1-13-6-2-5-3-8(12)11-9(5)7(10)4-6/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
IPHHJYDSZKLFKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)NC(=O)C2 |
Origin of Product |
United States |
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